Dezocine is a synthetic opioid analgesic belonging to the benzomorphan class of opioids. [] It acts as a mixed agonist-antagonist, exhibiting partial agonist activity at the μ opioid receptor and antagonist activity at the κ opioid receptor. [, ] Dezocine plays a crucial role in scientific research, particularly in the fields of analgesia, pain management, and opioid dependence.
Dezocine can be synthesized through a multi-step process involving several intermediates. One reported method [] utilizes dezocine-1 as a starting material to produce dezocine-2, employing oxidizing agents like acid peroxide, alcohol peroxide, or hydrogen peroxide. Further steps involve converting dezocine-2 to dezocine-3 using inexpensive bases. Another step involves reacting a racemic intermediate, dezocine-6, with an optically pure chiral organic acid to form diastereomeric salts. Subsequent recrystallization separates these salts, yielding optically pure dezocine-6. This method is reported to be efficient, utilize mild reaction conditions, and employ readily available and safe reagents, making it suitable for industrial-scale production.
Dezocine primarily exerts its analgesic effects through its interactions with opioid receptors. It acts as a partial agonist at the μ opioid receptor, meaning it activates the receptor but produces a weaker response than full agonists like morphine. [, , ] Dezocine also functions as a κ opioid receptor antagonist, blocking the effects of agonists at this receptor. [, , ] This unique pharmacological profile contributes to its distinct properties, including a ceiling effect for respiratory depression and potentially reduced dependence liability. [, ]
Analgesia and Pain Management: Dezocine has been extensively studied for its analgesic properties in various pain models, including postoperative pain, [, , , , , , , , , ] neuropathic pain, [] and cancer pain. [, ] Studies have compared its analgesic efficacy to other opioids like morphine, sufentanil, and tramadol, demonstrating its potential as an alternative analgesic option. [, , , , , , ]
Opioid Dependence: Dezocine's unique pharmacological profile, characterized by partial μ agonism and κ antagonism, has sparked interest in its potential for treating opioid dependence. Studies have explored its effects on morphine withdrawal symptoms and conditioned place preference, suggesting a role in alleviating opioid dependence. [, ]
Anesthesia: Dezocine has been investigated as an adjuvant in anesthesia, particularly in combination with propofol for gastroscopy and colonoscopy. [] Its use has been associated with decreased propofol requirements, improved awakening quality, and reduced risks of respiratory and cardiovascular depression. []
Anti-tumor Effects: Emerging research suggests Dezocine may possess antitumor properties. Studies have explored its potential in inhibiting the growth and metastasis of triple-negative breast cancer cells [, ] and ovarian cancer cells. []
Developing Novel Drug Delivery Systems: Research into alternative drug delivery systems, such as intranasal administration, could enhance Dezocine's bioavailability and potentially improve its therapeutic efficacy while minimizing side effects. []
Optimizing its Use for Specific Patient Populations: Investigating the efficacy and safety of Dezocine in specific populations, such as the elderly or those with co-morbidities, could lead to more personalized and effective pain management strategies. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4